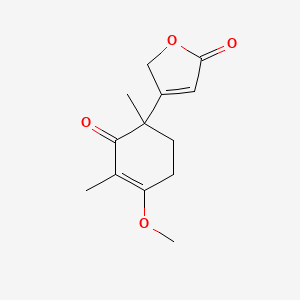
4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one is an organic compound that features a furan ring fused with a cyclohexenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclohexenone ring: This can be achieved through aldol condensation followed by cyclization.
Introduction of the methoxy group: This step might involve methylation using reagents like dimethyl sulfate or methyl iodide.
Formation of the furan ring: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme inhibition: The compound could bind to and inhibit the activity of specific enzymes.
Receptor binding: It might interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound could intercalate with nucleic acids, affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: A compound with a similar methoxy group but different core structure.
2,5-Dimethylfuran: A furan derivative with different substituents.
Cyclohexenone derivatives: Compounds with similar cyclohexenone moieties but different functional groups.
Uniqueness
4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one is unique due to its specific combination of a furan ring and a methoxy-substituted cyclohexenone. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
106814-18-0 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3-(4-methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)-2H-furan-5-one |
InChI |
InChI=1S/C13H16O4/c1-8-10(16-3)4-5-13(2,12(8)15)9-6-11(14)17-7-9/h6H,4-5,7H2,1-3H3 |
Clé InChI |
ILDWUXRNQDNMED-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC(C1=O)(C)C2=CC(=O)OC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


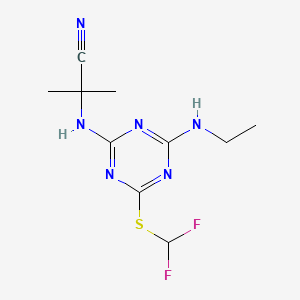

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

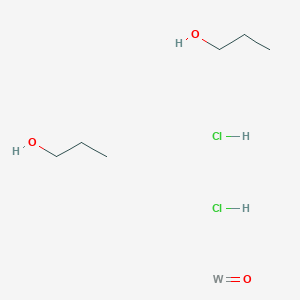
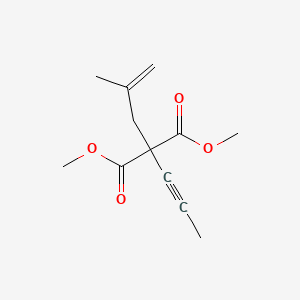
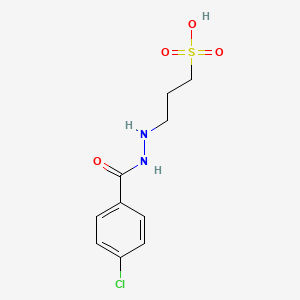
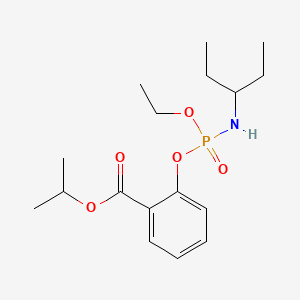
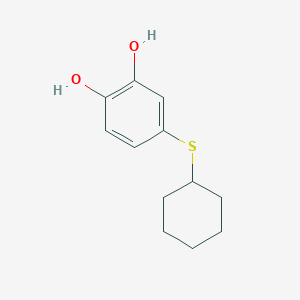

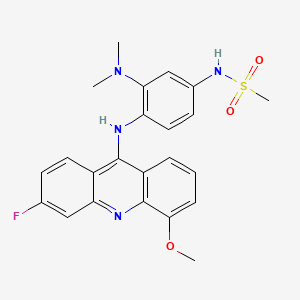
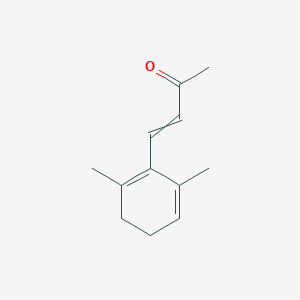
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
